molecular formula C19H16O5 B590319 8-Hydroxywarfarin, (S)- CAS No. 63740-82-9

8-Hydroxywarfarin, (S)-

Numéro de catalogue: B590319
Numéro CAS: 63740-82-9
Poids moléculaire: 324.332
Clé InChI: BHBOXPNWDGYJNB-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“8-Hydroxywarfarin, (S)-” is a chemical compound with the molecular formula C19H16O5 . It is a derivative of warfarin, a widely used anticoagulant .


Synthesis Analysis

The synthesis of “8-Hydroxywarfarin, (S)-” involves the glucuronidation of the separated R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin . This process is catalyzed by human liver microsomes and recombinant UDP-glucuronosyltransferases .


Molecular Structure Analysis

The molecular structure of “8-Hydroxywarfarin, (S)-” is characterized by its IUPAC name 4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one . Its molecular weight is 324.3 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “8-Hydroxywarfarin, (S)-” are characterized by significantly different glucuronidation kinetics . The separated R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin can be mutually inhibitory .


Physical and Chemical Properties Analysis

The physical and chemical properties of “8-Hydroxywarfarin, (S)-” include a molecular weight of 324.3 g/mol . Its XLogP3 is 2.3, and it has 2 hydrogen bond donor counts .

Applications De Recherche Scientifique

Métabolisme et transport des médicaments

8-Hydroxywarfarin est un métabolite de la warfarine, un anticoagulant largement utilisé . Les cytochromes P450 jouent un rôle majeur dans l'oxydation de la R- et S-warfarine en 6-, 7-, 8-, 10- et 4′-hydroxywarfarine . L'étude de ces métabolites, y compris l'8-hydroxywarfarine, est cruciale pour comprendre le métabolisme et le transport de la warfarine dans l'organisme .

Activité pharmacologique

Les niveaux de formes pharmacologiquement actives du médicament et des métabolites dépendent d'une diversité de voies métaboliques . Par conséquent, l'étude de l'8-hydroxywarfarine peut fournir des informations sur l'activité pharmacologique de la warfarine et de ses autres métabolites .

Réactions de réduction

En raison de similitudes structurelles avec la warfarine, les hydroxywarfarines subissent une réduction, ce qui peut avoir un impact sur leur activité pharmacologique et leur élimination . L'étude de l'8-hydroxywarfarine peut aider à comprendre ces réactions de réduction .

Énantosélectivité et énantionspécificité

Des études avec la R- et S-7-hydroxywarfarine ont prédit que toutes les réductions d'hydroxywarfarine sont énantosélectives envers les substrats R et énantionspécifiques pour les métabolites alcooliques S . L'étude de l'8-hydroxywarfarine peut aider à valider ces prédictions .

Rôle des réductases

Les réductases CBR1 et, dans une moindre mesure, AKR1C3 sont responsables des réactions de réduction des hydroxywarfarines

Mécanisme D'action

Target of Action

S-8-Hydroxywarfarin primarily targets the enzyme vitamin K epoxide reductase complex 1 (VKORC1) . VKORC1 plays a crucial role in the vitamin K cycle, which is essential for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S .

Mode of Action

S-8-Hydroxywarfarin inhibits VKORC1, preventing the reduction of vitamin K epoxide to its active hydroquinone form. This inhibition disrupts the γ-carboxylation of the aforementioned clotting factors, leading to a decrease in their activity and thus, anticoagulation .

Biochemical Pathways

The inhibition of VKORC1 by S-8-Hydroxywarfarin affects the vitamin K cycle . This cycle is crucial for the post-translational modification of clotting factors. By inhibiting VKORC1, S-8-Hydroxywarfarin reduces the regeneration of active vitamin K, leading to decreased activation of clotting factors and impaired blood coagulation .

Pharmacokinetics

S-8-Hydroxywarfarin exhibits the following ADME properties:

These properties contribute to its high bioavailability and prolonged half-life, making it effective for long-term anticoagulation therapy.

Result of Action

At the molecular level, S-8-Hydroxywarfarin’s inhibition of VKORC1 leads to reduced γ-carboxylation of clotting factors, resulting in decreased clotting activity. At the cellular level, this manifests as a reduced ability of blood to form clots, which is beneficial in preventing thromboembolic events .

Action Environment

The efficacy and stability of S-8-Hydroxywarfarin can be influenced by several environmental factors:

Understanding these factors is crucial for optimizing the therapeutic use of S-8-Hydroxywarfarin and minimizing adverse effects.

: DrugBank : Springer

Safety and Hazards

As a derivative of warfarin, “8-Hydroxywarfarin, (S)-” may share similar safety and hazard profiles. Warfarin is known to be toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .

Analyse Biochimique

Biochemical Properties

8-Hydroxywarfarin, (S)- interacts with several enzymes and proteins within the body. It is primarily metabolized by the enzyme CYP2C19, which converts warfarin into 6-, 7-, and 8-hydroxywarfarin . The metabolic pathways that produce R-6-, 7-, and 8-hydroxywarfarin in human liver microsomal reactions correlate strongly with CYP2C19 activity .

Cellular Effects

The effects of 8-Hydroxywarfarin, (S)- on cells are complex and multifaceted. It has been shown to inhibit the γ-glutamyl carboxylation of F9CH, a chimeric protein, in human embryonic kidney (HEK) 293-derived cell line . This inhibition was dose-dependent and exhibited differential VKOR inhibition by warfarin enantiomers .

Molecular Mechanism

8-Hydroxywarfarin, (S)- exerts its effects at the molecular level through several mechanisms. It is involved in the inhibition of γ-glutamyl carboxylation, a process crucial for the function of several blood clotting factors . It also exhibits differential VKOR inhibition by warfarin enantiomers .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be accurately quantified in laboratory conditions .

Dosage Effects in Animal Models

The effects of 8-Hydroxywarfarin, (S)- at different dosages in animal models have not been extensively studied. Warfarin, the parent compound of 8-Hydroxywarfarin, (S)-, has been studied in animal models .

Metabolic Pathways

8-Hydroxywarfarin, (S)- is involved in the metabolic pathways of warfarin. It is primarily produced by the action of the enzyme CYP2C19 on warfarin . The metabolic pathways that produce R-6-, 7-, and 8-hydroxywarfarin in human liver microsomal reactions correlate strongly with CYP2C19 activity .

Transport and Distribution

Warfarin, the parent compound, is known to bind to plasma proteins, which could influence its distribution .

Subcellular Localization

Given its role in inhibiting γ-glutamyl carboxylation, it is likely to be found in locations where this process occurs .

Propriétés

IUPAC Name

4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBOXPNWDGYJNB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716451
Record name 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-82-9
Record name 8-Hydroxywarfarin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYWARFARIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5ZFD5CRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: The research mentions that neither R-8-hydroxywarfarin nor S-8-hydroxywarfarin was detected in patient plasma samples. Why might this be the case, considering other hydroxywarfarin metabolites were observed?

A1: The absence of detectable R/S-8-hydroxywarfarin in patient plasma samples, despite the presence of other hydroxywarfarin metabolites, suggests that this particular metabolite may be subject to rapid further metabolism or elimination. [, ] It's important to note that this absence of detection doesn't necessarily mean it's not formed at all.

    • Rapid Glucuronidation: The research highlights the role of UGT enzymes, particularly UGT1A9, in efficiently glucuronidating hydroxywarfarins. [] It's possible that S-8-hydroxywarfarin is very rapidly glucuronidated, making the unglucuronidated form difficult to detect in plasma.

Q2: The studies focused on specific hydroxywarfarin metabolites. What is the broader significance of understanding the metabolic profile of warfarin and its metabolites?

A2: Comprehensive understanding of warfarin's metabolic profile, including metabolites like S-8-hydroxywarfarin, is crucial for several reasons: [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.